Cas no 1821828-04-9 (-3-(propan-2-yloxy)cyclobutan-1-ol, cis)

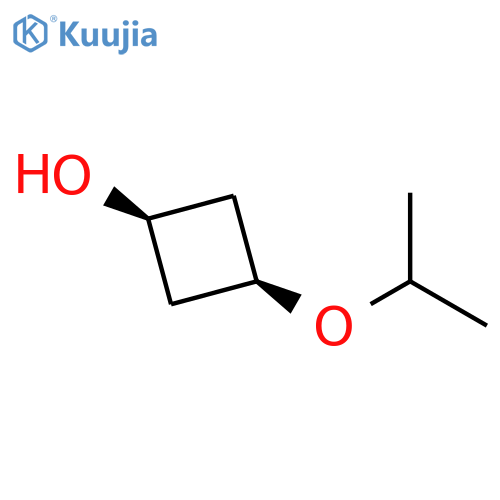

1821828-04-9 structure

商品名:-3-(propan-2-yloxy)cyclobutan-1-ol, cis

CAS番号:1821828-04-9

MF:C7H14O2

メガワット:130.184862613678

MDL:MFCD22397421

CID:4621131

PubChem ID:66367520

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 化学的及び物理的性質

名前と識別子

-

- Cyclobutanol, 3-(1-methylethoxy)-, cis-

- -3-(propan-2-yloxy)cyclobutan-1-ol, cis

-

- MDL: MFCD22397421

- インチ: 1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3/t6-,7+

- InChIKey: WUKJZVGMPBOICL-KNVOCYPGSA-N

- ほほえんだ: [C@@H]1(O)C[C@H](OC(C)C)C1

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246869-1g |

(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |

1821828-04-9 | 95% | 1g |

$914.0 | 2023-09-15 | |

| Aaron | AR01C22G-250mg |

-3-(propan-2-yloxy)cyclobutan-1-ol, cis |

1821828-04-9 | 95% | 250mg |

$647.00 | 2025-02-09 | |

| Aaron | AR01C22G-5g |

-3-(propan-2-yloxy)cyclobutan-1-ol, cis |

1821828-04-9 | 95% | 5g |

$3669.00 | 2023-12-14 | |

| Aaron | AR01C22G-10g |

-3-(propan-2-yloxy)cyclobutan-1-ol, cis |

1821828-04-9 | 95% | 10g |

$5428.00 | 2023-12-14 | |

| 1PlusChem | 1P01C1U4-2.5g |

-3-(propan-2-yloxy)cyclobutan-1-ol, cis |

1821828-04-9 | 95% | 2.5g |

$2276.00 | 2024-06-18 | |

| A2B Chem LLC | AW41068-100mg |

-3-(propan-2-yloxy)cyclobutan-1-ol, cis |

1821828-04-9 | 95% | 100mg |

$369.00 | 2024-04-20 | |

| Enamine | EN300-246869-0.25g |

(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |

1821828-04-9 | 95% | 0.25g |

$452.0 | 2024-06-19 | |

| Enamine | EN300-246869-2.5g |

(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |

1821828-04-9 | 95% | 2.5g |

$1791.0 | 2024-06-19 | |

| Enamine | EN300-246869-5.0g |

(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |

1821828-04-9 | 95% | 5.0g |

$2650.0 | 2024-06-19 | |

| Cooke Chemical | LN8579457-1g |

(1S |

1821828-04-9 | 3s)-3-isopropoxycyclobutan-1-ol | 1g |

RMB 4907.20 | 2025-02-21 |

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1821828-04-9 (-3-(propan-2-yloxy)cyclobutan-1-ol, cis) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量